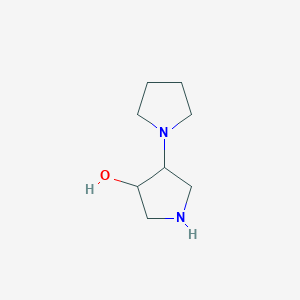

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAZVRGJPIDDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies

Stereoselective Synthesis of the Chemical Compound 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol

The stereocontrolled construction of the 3,4-disubstituted pyrrolidine (B122466) core is the central challenge in synthesizing this compound. The relative and absolute stereochemistry of the hydroxyl group at the C-3 position and the second pyrrolidine ring at the C-4 position must be precisely managed.

One of the most powerful and widely employed methods for constructing the pyrrolidine ring in a stereospecific manner is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. researchgate.net This approach allows for the creation of multiple stereocenters in a single, highly controlled step. rsc.org

To achieve high levels of enantioselectivity, a chiral auxiliary can be temporarily incorporated into one of the reactants. wikipedia.orgsigmaaldrich.com In the synthesis of related 3,4-disubstituted pyrrolidines, this strategy has proven highly effective. researchgate.netresearchgate.net A common approach involves attaching a chiral auxiliary to an alkene dipolarophile. For instance, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam has been used as a chiral dipolarophile. researchgate.net

The reaction proceeds via the cycloaddition of an azomethine ylide to this chiral acrylamide. The bulky and stereochemically defined auxiliary, such as a camphorsultam or an oxazolidinone, directs the approach of the ylide, leading to the preferential formation of one diastereomer. researchgate.netwikipedia.org After the cycloaddition, the auxiliary is cleaved from the cycloadduct, yielding an enantiomerically enriched pyrrolidine derivative that can be further elaborated to the final product. researchgate.net The use of chiral auxiliaries is a robust method for controlling the absolute stereochemistry of the newly formed chiral centers. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| (1S)-(+)-Camphor-10-sulfonic acid | Sulfonamide | Asymmetric Diels-Alder and alkylation reactions |

| (4R,5S)-4,5-Diphenyl-2-oxazolidinone | Oxazolidinone | Asymmetric aldol (B89426), alkylation, and acylation reactions |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Control in asymmetric alkylation and aldol reactions sigmaaldrich.com |

| (1R,2S)-(-)-Ephedrine | Amino alcohol | Synthesis of chiral acids and amino acids sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of amines sigmaaldrich.com |

This table presents examples of chiral auxiliaries and their general applications in asymmetric synthesis.

An alternative and practical strategy, particularly for larger-scale syntheses, involves the reaction between a chiral dipolarophile and an achiral azomethine ylide precursor. researchgate.net This reaction generates a mixture of diastereomers. While not enantioselective in the cycloaddition step itself, this method relies on the different physical properties of the resulting diastereomeric products.

Chemoenzymatic strategies offer a powerful alternative to purely chemical asymmetric methods. researchgate.netnih.gov These pathways utilize the high stereoselectivity of enzymes to resolve racemic mixtures or to create chiral intermediates. For the synthesis of enantiomerically pure pyrrolidine derivatives, enzymatic kinetic resolution can be employed on a racemic intermediate. researchgate.net

In this process, an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic pyrrolidine intermediate could be subjected to enzymatic acylation, where only one enantiomer is converted to its acetylated form. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated by conventional methods like chromatography or crystallization. This strategy was considered in synthetic routes toward related dihydroxypyrrolidines. researchgate.net The development of chemoenzymatic methods is a growing field, offering green and highly selective synthetic solutions. researchgate.netnih.gov

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges where practicality, cost, and safety are paramount. For the synthesis of enantiomerically pure pyrrolidine derivatives, a key consideration is the avoidance of chromatographic purifications, which are often costly and generate significant solvent waste. researchgate.net

Asymmetric 1,3-Dipolar Cycloaddition Approaches

Synthesis of Diversified Pyrrolidine Derivatives and Analogs

The this compound scaffold serves as a valuable building block for creating a library of diversified analogs. nih.gov The functional groups present—a secondary amine in one ring and a hydroxyl group and a secondary amine in the other—provide handles for further chemical modification. The development of synthetic methods to access pyrrolidine derivatives is a significant area of research in organic chemistry. mdpi.comorganic-chemistry.org

Derivatives can be synthesized through several common strategies:

N-Alkylation/N-Arylation: The secondary amine of the pyrrolidine ring can be alkylated or arylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.

Acylation: Reaction with acyl chlorides or anhydrides can form amide derivatives, which can be useful for probing structure-activity relationships or for serving as precursors for further transformations.

Modification of the Hydroxyl Group: The alcohol functionality can be oxidized to a ketone, esterified, or converted into an ether. It can also be replaced with other functional groups, such as halogens or azides, via nucleophilic substitution, opening pathways to a host of new analogs like 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol. bldpharm.com

The synthesis of substituted pyrrolidines is often accomplished using multicomponent reactions or by functionalizing existing pyrrolidine rings, such as those derived from proline. mdpi.comnih.gov These approaches allow for the systematic modification of the core structure to explore its chemical space and potential applications. researchgate.netnih.gov

Table 2: Potential Sites for Derivatization of this compound

| Position | Functional Group | Potential Reactions | Resulting Derivative Class |

|---|---|---|---|

| N-1' | Secondary Amine | Alkylation, Acylation, Reductive Amination | N-Substituted Pyrrolidines |

| C-3 | Secondary Alcohol | Oxidation, Esterification, Etherification, Substitution | Ketones, Esters, Ethers, Halides |

| N-1 | Secondary Amine | Alkylation, Acylation, Arylation | N-Substituted bis-Pyrrolidines |

This table outlines the primary reactive sites on the parent compound and the types of derivatives that can be synthesized.

Ring Construction Techniques (e.g., from Acyclic Precursors)

The formation of the pyrrolidine ring from acyclic precursors is a fundamental approach in organic synthesis. One of the most powerful methods for constructing pyrrolidine rings is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. These reactions allow for the direct and often stereocontrolled formation of the five-membered ring.

A conceptual approach to synthesizing the this compound scaffold from acyclic precursors could involve a multi-step sequence. For instance, a 1,3-dipolar cycloaddition could be employed to form a substituted pyrrolidine ring which is then further functionalized. While a direct synthesis of the target molecule is not explicitly detailed in the literature, the synthesis of related structures provides a blueprint. For example, the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols has been achieved through asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides with specific alkenes. researchgate.net This methodology offers high diastereomeric ratios in the formation of trans-3,4-disubstituted pyrrolidines, which can serve as key intermediates. researchgate.net

Another strategy involves the cyclization of appropriately functionalized acyclic amines. For example, a key nitrile anion 5-exo-tet cyclization has been used to form the pyrrolidine ring with controlled stereochemistry. researchgate.net This method involves the concomitant formation of the ring and clean inversion of a stereocenter, affording a 1,3,4-trisubstituted chiral pyrrolidine. researchgate.net

A hypothetical retrosynthetic analysis for this compound could envision disconnecting the molecule into a protected 4-aminopyrrolidin-3-ol (B1609724) precursor and a suitable four-carbon electrophile that can form the second pyrrolidine ring.

| Precursor Type | Key Reaction | Potential Starting Materials | Reference |

| Acyclic Amines | Intramolecular Cyclization | Functionalized amino alcohols, haloamines | mdpi.com |

| Azomethine Ylides & Alkenes | [3+2] Cycloaddition | Amino esters, aldehydes, substituted alkenes | researchgate.net |

Functionalization of Preformed Pyrrolidine Rings

An alternative and often more direct route to this compound involves the functionalization of a pre-existing pyrrolidine ring. This approach is particularly advantageous when a suitable pyrrolidine starting material is readily available. The synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been described, providing a key intermediate for accessing the target molecule. nih.gov

Starting from a protected form of 4-aminopyrrolidin-3-ol, the second pyrrolidine ring can be introduced via N-alkylation. A common method for this transformation is the reaction with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, under basic conditions. This Williamson ether-like synthesis for amines would lead to the desired bicyclic structure. The choice of protecting groups for the amino and hydroxyl functionalities on the initial pyrrolidine ring is crucial to ensure selective N-alkylation.

The synthesis of various substituted pyrrolidines often starts from commercially available and chiral precursors like proline and 4-hydroxyproline (B1632879). mdpi.com These can be chemically modified through a series of reactions to introduce the necessary functional groups for subsequent cyclization or coupling reactions. For instance, (3S)-pyrrolidin-3-ol can be prepared in high purity on a larger scale, providing a valuable starting point for further elaboration. google.com

| Starting Material | Reaction Type | Reagents | Reference |

| Protected 4-aminopyrrolidin-3-ol | N-alkylation | 1,4-dihalobutane, Base | nih.gov |

| (3S)-Pyrrolidin-3-ol | Multi-step functionalization | Various reagents for amination and subsequent cyclization | google.com |

| N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters | Enzymatic reactions and further modifications | Enzymes, chemical reagents | researchgate.net |

Multi-Component and Domino Reactions for Pyrrolidine Systems

Multi-component reactions (MCRs) and domino (or cascade) reactions represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the construction of pyrrolidine scaffolds.

While a specific MCR for the direct synthesis of this compound is not reported, the principles can be applied to design a potential route. A three-component reaction, for instance, could theoretically assemble the core structure. The synthesis of polysubstituted pyrroles has been achieved through a three-component annulation involving α-silylaryl triflates, Schiff bases, and alkynes, demonstrating the power of domino reactions to build complex heterocycles in good yields. nih.gov

Domino reactions for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes have also been developed, showcasing the potential to build fused heterocyclic systems starting from a pyrrolidine core. nih.gov A proposed mechanism for such a reaction involves the initial oxidation of the pyrrolidine followed by reaction with the alkyne and subsequent oxidative dehydrogenative aromatization. nih.gov

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been accomplished via three-component reactions of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. beilstein-journals.org These pyrrolidinone derivatives can be further functionalized, highlighting the utility of MCRs in generating diverse pyrrolidine-based libraries. beilstein-journals.org

| Reaction Type | Key Features | Potential for Target Synthesis | Reference |

| Three-Component Annulation | Forms polysubstituted pyrroles | Could be adapted to form the pyrrolidin-3-ol core | nih.gov |

| Domino C-N Coupling/Hydroamination | Synthesizes pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Demonstrates complex heterocycle formation in one pot | beilstein-journals.org |

| Four-Component Ugi-type Reaction | High variability of starting materials | Could be designed to incorporate the necessary functionalities | nih.gov |

Principles of Green Chemistry in Pyrrolidine Synthesis

The application of green chemistry principles to the synthesis of pyrrolidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Catalyst-Free Reaction Conditions

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids contamination of the product with metal residues. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved via a multi-component reaction under solvent-free conditions, demonstrating the feasibility of such an approach for complex heterocycles. mdpi.com While not directly applied to this compound, this strategy holds promise for its synthesis. The proposed mechanism for these solvent-free reactions often involves a series of nucleophilic additions and rearrangements initiated by heating the mixture of reactants. mdpi.com

Utilization of Aqueous Media for Enhanced Sustainability

Water is an ideal solvent for chemical reactions from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The synthesis of novel pyrrolidine-fused spirooxindoles has been successfully carried out in a mixture of ethanol (B145695) and water via a three-component domino reaction under catalyst-free conditions. rsc.org This demonstrates that complex pyrrolidine structures can be assembled in aqueous media, often with high yields and simplified purification procedures. The use of water as a solvent can also influence the reactivity and selectivity of certain transformations.

| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |

| Catalyst-Free Conditions | Solvent-free multicomponent reaction | Reduced waste, simplified purification, lower cost | mdpi.com |

| Aqueous Media | Three-component domino reaction in EtOH/H₂O | Non-toxic solvent, enhanced safety, potential for unique reactivity | rsc.org |

Atom Economy and Environmental Friendliness Assessments

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Multi-component and domino reactions are inherently more atom-economical than traditional multi-step syntheses as they combine several steps into one, minimizing the formation of byproducts. mdpi.com

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each proton and carbon atom within 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol can be meticulously mapped.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons (J-coupling) reveals their connectivity.

The ¹H NMR spectrum of a related pyrrolidine (B122466) compound, (S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ol, shows complex multiplets for the pyrrolidine ring protons between 1.58 and 2.03 ppm. rsc.org The protons attached to carbons adjacent to the nitrogen atom and the hydroxyl group exhibit distinct chemical shifts. For instance, in (S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ol, the proton at the carbon bearing the hydroxyl group appears as a doublet of doublets at 4.21 ppm, while the protons on the carbon adjacent to the nitrogen of the hydroxylamine (B1172632) appear as multiplets between 2.98 and 3.29 ppm. rsc.org In a different pyrrolidine derivative, the methylene (B1212753) protons neighboring the nitrogen atom in the pyrrolidine ring show widely separated signals due to their diastereotopic nature. psu.edu This separation can be temperature-dependent, with the signals coalescing at higher temperatures. psu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 (CH-OH) | ~4.0-4.5 | m |

| H-4 (CH-N) | ~3.0-3.5 | m |

| H-2, H-5 (CH₂-N) | ~2.5-3.5 | m |

| H-1' (CH₂-N) | ~2.5-3.0 | m |

| H-2', H-3' (CH₂) | ~1.7-2.2 | m |

| OH | Variable | br s |

| NH | Variable | br s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For (S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ol, the carbon bearing the hydroxyl group (C-OH) resonates at 78.0 ppm, while the carbons of the pyrrolidine ring appear at 74.0, 59.1, and 21.5 ppm. rsc.org In another example, the ¹³C NMR spectrum of pyrrolidine itself shows signals for the α-carbons at approximately 47.1 ppm and the β-carbons at 25.7 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (CH-OH) | ~70-75 |

| C-4 (CH-N) | ~60-65 |

| C-2, C-5 (CH₂-N) | ~50-60 |

| C-1' (CH₂-N) | ~50-55 |

| C-2', C-3' (CH₂) | ~20-30 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com For this compound, COSY would show correlations between the proton on the hydroxyl-bearing carbon (H-3) and its neighbors on C-2 and C-4. It would also show correlations between the protons within each pyrrolidine ring. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the direct assignment of a proton's signal to its attached carbon's signal. For instance, the proton signal at ~4.0-4.5 ppm would correlate with the carbon signal at ~70-75 ppm, confirming the C-3/H-3 pair. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. nih.govipb.pt This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation between the protons on C-1' of the first pyrrolidine ring and C-4 of the second pyrrolidine ring, confirming the point of attachment between the two rings. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.orgrsc.org For this compound (C₈H₁₆N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared to the experimentally measured value to confirm the molecular formula.

Ionization Techniques (e.g., Electrospray Ionization (ESI))

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. rsc.orgresearchgate.netresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ that can be detected by the mass spectrometer. researchgate.netnih.gov This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the analysis of pyrrolidine-containing structures, GC-MS provides valuable information regarding the molecular weight and fragmentation patterns, which aids in structural elucidation. For related compounds, GC-MS analysis has been successfully employed. For instance, in a study of bioactive compounds, GC-MS analysis of a fraction containing various organic molecules, including those with amine and alcohol functional groups, helped in the identification of the individual components based on their mass spectra and retention times. nih.gov The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, often involving the cleavage of bonds adjacent to the nitrogen atom in the pyrrolidine ring and the loss of small neutral molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of a wide range of compounds, particularly those that are not sufficiently volatile for GC-MS. For the analysis of compounds containing the pyrrolidine moiety, LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity.

In a validated method for the determination of 2-pyrrolidinone, a related lactam, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry was utilized. nih.gov The detection was carried out in positive ion mode using electrospray ionization (ESI). nih.gov The multiple reaction monitoring (MRM) transitions were specific for the parent compound and its internal standard. nih.gov This approach allows for accurate quantification even in complex matrices. nih.gov For other pyrrolidine derivatives, reversed-phase HPLC methods have also been developed, often using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid to ensure good peak shape and ionization. sielc.com

Interactive Data Table: Representative LC-MS Parameters for Pyrrolidine-related Compounds

| Parameter | Value | Reference |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) / Reversed-Phase (RP) | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) | nih.govsielc.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds. For a molecule like this compound, characteristic absorption bands would be expected.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3300-3500 cm⁻¹ due to O-H stretching vibrations. The C-N stretching vibrations of the tertiary amine in the pyrrolidine rings would typically appear in the 1250-1020 cm⁻¹ region. C-H stretching vibrations of the CH₂ groups in the rings would be observed around 2850-2960 cm⁻¹. The C-O stretching vibration of the secondary alcohol would be expected in the 1100-1150 cm⁻¹ range. In studies of other compounds containing alcohol and amide or amine functionalities, FT-IR has been instrumental in confirming the presence of these groups through their characteristic absorption peaks. nih.govresearchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3300-3500 (broad) | Stretching |

| C-H (Alkane) | 2850-2960 | Stretching |

| C-N (Amine) | 1250-1020 | Stretching |

| C-O (Alcohol) | 1100-1150 | Stretching |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C and C-N skeletal vibrations of the pyrrolidine rings would be expected to produce characteristic signals in the Raman spectrum. The symmetric C-H stretching and bending vibrations would also be observable. While specific data for this compound is not available, Raman spectroscopy is a valuable tool for the structural characterization of heterocyclic compounds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like this compound, which lack significant chromophores, are not expected to show strong absorption in the standard UV-Vis range (200-800 nm). The primary absorptions would be due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which typically occur in the far UV region (below 200 nm) and may not be readily observable with standard instrumentation. In contrast, derivatives containing aromatic rings or conjugated systems exhibit significant UV absorption that is useful for their characterization. sigmaaldrich.com

Chromatographic Separation and Purity Assessment

The purity of this compound can be assessed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase of acetonitrile and water containing a suitable buffer or acid modifier, would be effective for separating the compound from potential impurities. sielc.com The purity is determined by the relative area of the main peak in the chromatogram.

Gas chromatography could also be employed, potentially after derivatization of the hydroxyl group to increase volatility. Purity assessment would be based on the peak area percentage in the GC chromatogram. Thin-Layer Chromatography (TLC) can be used for rapid purity checks and to monitor the progress of reactions, with visualization typically achieved using a staining agent such as potassium permanganate (B83412) or iodine due to the lack of a UV chromophore.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. It is particularly useful for determining the purity of the final product and for separating complex mixtures that may arise during its synthesis. Given the polar nature of the molecule, which contains both hydroxyl and amino functionalities, reverse-phase HPLC is a commonly employed technique.

In a typical reverse-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For polar compounds like this compound, a mobile phase consisting of a mixture of acetonitrile and water is often effective. To improve peak shape and resolution, especially given the basic nature of the pyrrolidine nitrogen, an acid additive like formic acid or trifluoroacetic acid is frequently included in the mobile phase. This helps to protonate the amine, reducing tailing and leading to sharper peaks.

The separation of diastereomers, which can be a challenge with this class of compounds, can often be achieved with careful optimization of the mobile phase composition and gradient. In some cases, chiral HPLC may be necessary to separate enantiomers, employing a chiral stationary phase.

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Value |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions leading to this compound. It allows for the quick assessment of the consumption of starting materials and the formation of the product.

Due to the polarity of the target compound, silica (B1680970) gel plates (SiO₂) are the standard stationary phase. The choice of eluent, or mobile phase, is critical for achieving good separation. A common approach is to use a mixture of a relatively non-polar solvent and a more polar solvent. For highly polar compounds like this compound, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often suitable. The polarity of the eluent can be finely tuned by adjusting the ratio of the two solvents. For instance, a higher proportion of methanol will increase the eluent's polarity, causing the polar compound to move further up the plate (higher Rf value). The addition of a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent system can help to prevent the streaking of basic compounds on the acidic silica gel.

Visualization of the spots on the TLC plate after development is typically achieved using a staining agent, as the compound may not be UV-active. A common stain for amino alcohols is potassium permanganate solution, which reacts with the hydroxyl group to produce a yellow or brown spot on a purple background. Another option is ninhydrin (B49086) stain, which reacts with secondary amines to give a colored spot, although the reaction may require heating.

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (9:1 v/v) with 1% Triethylamine |

| Visualization | Potassium Permanganate stain |

Column Chromatography for Purification (Flash, Silica Gel)

Column chromatography is the primary method for the purification of this compound on a preparative scale, effectively separating it from byproducts and unreacted starting materials. Flash chromatography, which uses pressure to speed up the elution process, is a common variant.

The stationary phase is typically silica gel, chosen for its ability to separate compounds based on polarity. The selection of the mobile phase is guided by prior TLC analysis. A solvent system that provides a good Rf value (typically between 0.2 and 0.4) on TLC is a good starting point for column chromatography.

A gradient elution is often employed, starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the more polar compounds, including the desired product. For the purification of this compound, a gradient of dichloromethane and methanol is a common choice. As with TLC, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the chromatographic performance by minimizing interactions with the acidic silica gel.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 3: General Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 95:5 v/v) |

| Loading Method | The crude product is dissolved in a minimal amount of the initial eluent or a stronger solvent and adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are employed to investigate the electronic properties and energetic landscape of molecules with a high degree of accuracy.

DFT calculations can determine the electronic structure of a molecule, providing information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.

In a study on substituted pyrrolidinones, DFT calculations were used to determine these electronic properties. arabjchem.org For instance, the HOMO and LUMO energies for compounds like 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one were calculated to understand their electronic behavior. arabjchem.org Similar calculations for 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol would reveal its electronic characteristics.

A hypothetical table of electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value (Hartree) | Significance |

| Total Energy | -552 | Overall stability of the molecule |

| HOMO Energy | -0.23 | Electron-donating capability |

| LUMO Energy | +0.05 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.28 | Chemical reactivity and stability |

These are representative values and not from actual calculations on this compound.

Molecules with flexible single bonds, such as the bond connecting the two pyrrolidine (B122466) rings in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. This is typically achieved by systematically rotating specific bonds and calculating the energy at each step. The resulting potential energy surface reveals the global and local energy minima, which correspond to the most probable shapes of the molecule. For pyrrolidin-2-one derivatives, conformational analysis has been performed to identify the most stable structures. researchgate.net

Following the optimization of a molecule's geometry, vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated vibrational frequencies with experimentally obtained IR spectra, the accuracy of the computed geometry can be validated. Furthermore, this analysis confirms that the optimized structure represents a true energy minimum, as indicated by the absence of imaginary frequencies. A DFT study on the monomers and dimers of 2-pyrrolidone included such vibrational analysis to understand the hydrogen-bonded interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms over time, offering a dynamic picture of molecular behavior.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. Over the course of a simulation, a molecule can transition between different conformations. By analyzing the simulation trajectory, one can assess the stability of various conformations and the timescales of conformational changes. For example, MD simulations of pyrrolidin-2-one derivatives have been used to study their binding affinity and the stability of the resulting complexes. nih.govresearchgate.net A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation. In a study of pyrrolidine-2,3-dione (B1313883) derivatives, the RMSD of the complex was found to be around 2.15 Å over a 30 ns simulation, indicating stability. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) in the simulation box, allowing for the investigation of solvent effects on the solute's conformation and dynamics. These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds between the solute and solvent are formed and broken. Studies on N-methyl pyrrolidone have utilized MD simulations to understand its structure in liquid state and in aqueous solutions. researchgate.net For this compound, with its hydroxyl group and nitrogen atoms, hydrogen bonding with protic solvents would be a critical aspect to investigate through MD simulations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Due to a lack of specific studies on this compound, we turn to analogous structures to illustrate binding site analysis. For instance, in a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, docking studies revealed key interactions within the enzyme's active site. nih.gov Similarly, research on imidazole (B134444) derivatives as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) synthase identified crucial amino acid residues for binding. researchgate.net For these types of compounds, interaction hotspots often involve hydrogen bonds with specific residues like Ser, Thr, and Glu, as well as hydrophobic interactions within the binding pocket. researchgate.net

In a representative docking study of a pyrrolidine derivative with a protein target, the following interactions might be observed:

| Interacting Residue | Interaction Type |

| TYR A:341 | Hydrogen Bond |

| ASP A:340 | Hydrogen Bond |

| SER A:293 | Hydrogen Bond |

| TRP A:286 | Pi-Pi Stacking |

| PHE A:338 | Pi-Pi Stacking |

This table represents a hypothetical binding scenario for a pyrrolidine derivative based on common interactions found in related studies.

The prediction of binding modes and affinities is a primary outcome of molecular docking simulations. For a series of synthesized pyrrolidin-2-one derivatives targeting acetylcholinesterase, docking scores were calculated to estimate binding affinity. nih.gov The docking scores for some of these compounds were found to be better than that of the standard drug, donepezil, suggesting a strong potential for inhibition. nih.gov

For example, the compound 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one exhibited a high docking score of -18.59, compared to -17.257 for donepezil. nih.gov Another derivative, 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one, also showed a significant docking score of -18.057. nih.gov These scores indicate a high predicted binding affinity for the target enzyme.

A hypothetical table of predicted binding affinities for a series of pyrrolidine derivatives is presented below:

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Derivative A | -9.5 | 50 |

| Derivative B | -8.8 | 120 |

| Derivative C | -8.2 | 250 |

| Standard | -7.5 | 500 |

This table illustrates how binding affinities for a series of compounds might be presented, with lower docking scores indicating stronger binding.

Advanced Computational Analysis

To gain deeper insights into the electronic structure and bonding of this compound and its analogs, advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis can be employed. While specific studies on the target compound are not available, the principles of these analyses can be described.

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to define atomic properties and chemical bonds. nih.gov This method can characterize the nature of intra- and intermolecular interactions, such as whether they are shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions. nih.gov For a molecule like this compound, QTAIM could be used to analyze the C-N, C-C, C-O, and N-H bonds within the pyrrolidine rings and the interactions between the two rings.

A QTAIM analysis provides values for various topological parameters at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. These parameters include:

| Parameter | Description |

| Electron Density (ρ) | Indicates the strength of the bond. |

| Laplacian of Electron Density (∇²ρ) | A positive value suggests a closed-shell interaction, while a negative value indicates a shared-shell interaction. |

| Total Energy Density (H) | The sign of H can also help to distinguish between covalent (negative H) and non-covalent (positive H) interactions. |

This table outlines the key parameters obtained from a QTAIM analysis.

NCI analysis is a visualization technique used to identify and characterize non-covalent interactions in molecular systems. acs.org It is based on the electron density and its derivatives and provides a graphical representation of these interactions as surfaces. The color of these surfaces indicates the nature of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes. For this compound, NCI analysis could reveal intramolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms, as well as other steric and van der Waals interactions that define its conformational preferences.

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. nih.gov This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects. In a molecule with multiple heteroatoms like this compound, NBO analysis could reveal the nature of the lone pairs on the nitrogen and oxygen atoms and their potential involvement in stabilizing intramolecular interactions. nih.gov

NBO analysis can provide information on:

| NBO Feature | Description |

| Natural Atomic Charges | Provides a more chemically meaningful distribution of charge compared to other methods. |

| Hybridization | Describes the hybridization of atoms in the molecule. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy (E(2)) arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. |

This table summarizes the key outputs of an NBO analysis.

Chemical Reactivity and Synthetic Utility As a Building Block

Chemical Transformations of the Pyrrolidine (B122466) Moiety

The pyrrolidine rings in 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol offer distinct reactive sites. The nitrogen atom of the hydroxyl-bearing pyrrolidine is a secondary amine, while the nitrogen of the second pyrrolidine ring is a tertiary amine, which is generally less reactive towards electrophiles.

The secondary amine of the 3-hydroxypyrrolidine moiety is nucleophilic and can readily undergo N-alkylation reactions. This transformation is a common strategy for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties. The alkylation is typically achieved by reacting the pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. acsgcipr.orgorganic-chemistry.org The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or triethylamine (B128534), and solvents can range from polar aprotic solvents like DMF to alcohols. organic-chemistry.org

For instance, in a related system, the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) proceeds via the formation of a more reactive azetidinium ion intermediate, highlighting the propensity of such systems to undergo intramolecular cyclization prior to intermolecular reaction. nih.gov This suggests that the N-alkylation of this compound could be tailored by the choice of the alkylating agent's chain length and substitution pattern.

The synthesis of the hepatitis C drug Daclatasvir involves the alkylation of N-protected proline with a bis-bromoethanone derivative, showcasing the utility of N-alkylation of pyrrolidine rings in the synthesis of complex pharmaceutical agents. mdpi.com

Table 1: Examples of N-Alkylation Reactions of Pyrrolidine Derivatives

| Pyrrolidine Derivative | Alkylating Agent | Product | Reference |

| Pyrrole (B145914) | Alkyl halides, sulfonyl chlorides, benzoyl chloride | N-substituted pyrroles | organic-chemistry.org |

| 4-bromo-NH-1,2,3-triazoles | Alkyl halides | 2-substituted 4-bromo-1,2,3-triazoles | organic-chemistry.org |

| Indolphenol | 1-(3-chloropropyl)pyrrolidine | Cediranib | nih.gov |

| N-protected proline | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Bis-ketoester intermediate for Daclatasvir | mdpi.com |

Cross-Coupling Reactions Involving Pyrrolidine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgbyjus.comorganic-chemistry.org While direct cross-coupling of the C-H bonds of the pyrrolidine ring in this compound would be challenging, derivatives of this compound can be functionalized for use in such reactions. For example, the pyrrolidine ring could be modified to contain a halide or a boronic acid/ester functionality, making it a suitable partner in cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used for the synthesis of biaryls and other conjugated systems. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov A derivative of this compound bearing a haloaryl or haloalkenyl substituent on one of the nitrogen atoms could participate in Suzuki-Miyaura coupling to introduce new carbon-based functionalities. The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbyjus.comyoutube.com Similar to the Suzuki-Miyaura reaction, a suitably functionalized derivative of this compound could be employed as the halide component. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.orgyoutube.com

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound and Organohalide | Palladium complex | Forms C-C bonds; tolerant of various functional groups. libretexts.orgwikipedia.org |

| Heck Reaction | Unsaturated halide and Alkene | Palladium catalyst | Forms substituted alkenes; often stereoselective for the trans product. wikipedia.orgorganic-chemistry.org |

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is another key reactive site in this compound, allowing for a variety of chemical modifications.

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.orgchemguide.co.uk Esterification using an acyl chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. libretexts.org This reaction is generally vigorous and proceeds at room temperature. chemguide.co.uk The use of acid anhydrides offers a milder alternative, typically requiring gentle heating. chemguide.co.uk For example, the synthesis of precursors for drugs like Ertapenem and Meropenem involves the esterification of a 4-hydroxypyrrolidine derivative. mdpi.com

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.compearson.com This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. wikipedia.orgkhanacademy.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com The synthesis of the antiviral drug Asunaprevir utilizes a Williamson ether synthesis between a 4-hydroxyproline (B1632879) derivative and 1-chloroisoquinoline. mdpi.com

Table 3: Common Methods for Hydroxyl Group Transformation

| Reaction | Reagents | Product | General Conditions | Reference |

| Esterification | Carboxylic acid, Acyl chloride, or Acid anhydride | Ester | Acid catalyst (for carboxylic acids); Base (for acyl chlorides); Heat (for anhydrides) | chemguide.co.uklibretexts.orgchemguide.co.uk |

| Williamson Ether Synthesis | Strong base and Alkyl halide | Ether | SN2 conditions; primary alkyl halides are preferred | wikipedia.orgmasterorganicchemistry.comkhanacademy.org |

Stereochemical Control of Hydroxyl Group Reactions

The stereochemistry at the C3 and C4 positions of the 3-hydroxypyrrolidine ring is a critical feature of this compound. Reactions involving the hydroxyl group must be conducted with careful consideration of stereochemical outcomes. The inherent chirality of the molecule can direct the stereochemical course of reactions at or adjacent to the chiral centers.

In many synthetic applications, it is crucial to either retain the existing stereochemistry or to invert it in a controlled manner. For reactions proceeding via an SN2 mechanism, such as the Williamson ether synthesis, inversion of configuration at the carbon bearing the leaving group is expected if the hydroxyl group is first converted to a good leaving group. Conversely, if the alcohol itself acts as the nucleophile, the stereocenter at C3 is typically retained. The use of chiral auxiliaries and reagents can also be employed to achieve high levels of stereocontrol in reactions involving the hydroxyl group. numberanalytics.comscribd.comslideshare.net

Application as a Chiral Scaffold in Target-Oriented Synthesis

The rigid, chiral structure of this compound makes it an attractive scaffold for the synthesis of complex target molecules, including natural products and pharmaceuticals. researchgate.netnih.govnih.gov Chiral pyrrolidines are frequently used as building blocks in asymmetric synthesis, where their stereocenters influence the stereochemical outcome of subsequent reactions. mdpi.com

For example, chiral pyrrolidine derivatives have been utilized in the synthesis of various biologically active compounds. The synthesis of a glycosidase inhibitor has been demonstrated using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol as a key chiral building block. researchgate.net In another instance, a pyroglutamic acid derivative, which contains a related pyrrolidinone core, was employed in the synthesis of the natural product nanaomycin (B8674348) D. nih.gov The stereochemical information embedded in the chiral scaffold is transferred to the final product, enabling the synthesis of a single enantiomer. The ability to functionalize both the nitrogen atom and the hydroxyl group of this compound provides multiple points for diversification, allowing for the creation of libraries of chiral compounds for drug discovery and other applications.

Construction of Complex Molecular Architectures

The pyrrolidine scaffold is a fundamental structural motif in a vast array of biologically active compounds and is a crucial component in the design of novel pharmaceutical agents. mdpi.commappingignorance.org The inherent three-dimensionality of the saturated pyrrolidine ring allows for the exploration of a wider chemical space compared to its aromatic counterpart, pyrrole. digitellinc.com This non-planar structure is advantageous in creating molecules with specific spatial orientations, which is often critical for biological activity. digitellinc.com

The compound this compound, possessing two interconnected pyrrolidine rings and a hydroxyl group, serves as a valuable and flexible building block for creating more intricate molecular designs. Its structure allows for further functionalization at multiple points, enabling the synthesis of diverse and complex molecules. For instance, derivatives of pyrrolidine are integral to the synthesis of macrocyclic compounds. One such example is a potent Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3) inhibitor, which incorporates a pyrrolidin-1-yl-ethoxy moiety within its large ring structure. nih.gov This highlights the utility of pyrrolidine-containing fragments in the development of complex therapeutic agents. The ability to introduce such building blocks can be pivotal in achieving the desired pharmacological profile of a drug candidate. nih.gov

The synthesis of complex molecular systems often relies on the strategic combination of covalent and non-covalent interactions. nih.gov Pyrrolidine derivatives can be instrumental in these multi-step synthetic approaches, where their stereochemical and conformational properties guide the assembly of the final architecture. nih.gov

Table 1: Examples of Complex Architectures Derived from Pyrrolidine Building Blocks

| Pyrrolidine Derivative Application | Resulting Complex Architecture | Therapeutic Target/Significance | Reference |

| Pyrrolidin-1-yl-ethoxy moiety | Macrocyclic 4-aryl-2-aminopyrimidine | JAK2/FLT3 inhibitor for myelofibrosis and lymphoma | nih.gov |

| General Pyrrolidine Scaffolds | Diverse pharmacologically active compounds | Varied, including CNS agents and antivirals | digitellinc.com |

Role in Natural Product Synthesis (e.g., Iminosugars, Alkaloids)

The pyrrolidine ring is a common feature in a multitude of natural products, including a wide range of alkaloids and iminosugars, many of which exhibit significant biological activities. mappingignorance.orgnih.govmdpi.com Consequently, this compound and related structures are valuable precursors in the total synthesis of these natural products.

Alkaloids:

Pyrrolidine alkaloids, such as hygrine (B30402) and those isolated from the genus Sedum, often contain 1,3-aminoalcohol or 1,3-aminoketone functionalities. nih.govresearchgate.net Synthetic strategies frequently employ chiral pool starting materials like L-proline to construct these target molecules, ensuring the correct stereochemistry. nih.gov The synthesis of various 2-substituted pyrrolidine and piperidine (B6355638) alkaloids has been achieved through methods like the Henry-Nef protocol, followed by diastereoselective reduction to yield the desired aminoalcohol core. nih.gov The development of one-pot procedures has further streamlined the synthesis of complex pyrrolidone precursors for alkaloids like allokainic acid. nih.gov

Iminosugars:

Iminosugars are polyhydroxylated alkaloids that act as mimics of carbohydrates and can inhibit carbohydrate-processing enzymes. digitellinc.comnih.gov This makes them promising therapeutic agents for a variety of diseases, including diabetes and viral infections. digitellinc.com Polyhydroxylated pyrrolidines are one of the most extensively studied classes of iminosugars. mdpi.comnih.gov

The synthesis of pyrrolidine-containing iminosugars often starts from readily available sugars or amino acids, taking advantage of their inherent stereochemistry. digitellinc.comnih.gov Synthetic routes to various polyhydroxylated pyrrolidine, pyrrolizidine, and indolizidine iminosugars have been developed, showcasing the versatility of the pyrrolidine scaffold in generating diverse iminosugar structures. digitellinc.com The development of multivalent iminosugar clusters, where multiple pyrrolidine motifs are linked together, has emerged as a strategy to enhance inhibitory potency against specific glycosidases. mdpi.comnih.gov

Table 2: Natural Products Synthesized Using Pyrrolidine-Based Building Blocks

| Class of Natural Product | Specific Example(s) | Synthetic Precursor/Strategy | Reference |

| Alkaloids | Hygrine, Sedum alkaloids | L-proline, Henry-Nef protocol | nih.govresearchgate.net |

| Alkaloids | Allokainic acid | Pyrrolidone precursor via one-pot process | nih.gov |

| Iminosugars | Polyhydroxylated pyrrolidines | Starting from sugars or amino acids | digitellinc.comnih.gov |

| Iminosugars | Multivalent iminosugar clusters | Linking multiple pyrrolidine units | mdpi.comnih.gov |

Enantioselective Organocatalysis

Chiral pyrrolidine derivatives have become indispensable in the field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively. mdpi.comnih.gov This approach offers a more environmentally friendly alternative to traditional metal-based catalysts. mdpi.com Proline and its derivatives, such as prolinol, are among the most successful and widely used organocatalysts. nih.gov

The catalytic activity of these pyrrolidine-based organocatalysts stems from their ability to activate substrates through the formation of transient intermediates like enamines or iminium ions. nih.gov The chiral environment provided by the catalyst then directs the approach of the second reactant, leading to the preferential formation of one enantiomer of the product.

Derivatives of this compound, with their multiple stereocenters and functional groups, are well-suited for the design of novel organocatalysts. The presence of hydroxyl and amino groups allows for the creation of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and enamine/iminium ion formation. nih.gov

Pyrrolidine-based organocatalysts have been successfully employed in a variety of asymmetric transformations, including:

Aldol (B89426) reactions: Catalyzing the reaction between ketones or aldehydes to produce chiral β-hydroxy carbonyl compounds. nih.govresearchgate.net

Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net

Diels-Alder reactions: Promoting [4+2] cycloadditions to generate stereochemically complex cyclic systems. mdpi.com

The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for specific reactions and substrates. nih.gov

Table 3: Applications of Pyrrolidine-Based Organocatalysts

| Asymmetric Reaction | Catalyst Type | Key Features | Reference |

| Aldol Reaction | Prolinamides, Pyrrolidinyl-camphor derivatives | Bifunctional activation via hydrogen bonding and enamine formation | nih.gov |

| Michael Addition | Thiourea-pyrrolidine catalysts | Activation of both nucleophile and electrophile | researchgate.net |

| Diels-Alder Reaction | Diarylprolinol silyl (B83357) ethers, Pyrrolidine dienes | Iminium ion activation of dienophiles | mdpi.com |

| (3+2) Cycloaddition | Imidazolidinone catalysts | SOMO-activation of β-amino aldehydes | nih.gov |

Biological Interaction Mechanisms at the Molecular and Cellular Level

Protein and Enzyme Binding Studies

The pyrrolidine (B122466) scaffold is a key structural component in many compounds designed to bind with high affinity to proteins and enzymes. nih.gov The three-dimensional character of the pyrrolidine ring allows its substituents to be positioned in precise spatial orientations, facilitating optimal interactions with binding sites on biological targets. Inductive and stereoelectronic factors, influenced by the pattern of substitution on the ring, dictate the ring's puckering and, consequently, its pharmacological efficacy. nih.gov For instance, the stereochemistry of substituents at the C3 and C4 positions, as seen in the 4-(pyrrolidin-1-yl)pyrrolidin-3-ol structure, is often critical for biological activity. nih.gov

Glycosidases Polyhydroxylated pyrrolidines, often called aza-sugars, are a well-known class of glycosidase inhibitors. acs.org Their structure, featuring a nitrogen atom within the ring and multiple hydroxyl groups, mimics the shape and charge of the oxa-carbenium transition state that occurs during the enzymatic hydrolysis of carbohydrates. acs.org This allows them to act as potent competitive inhibitors. The hydroxyl group in the this compound structure is a feature shared with these inhibitory aza-sugars.

Studies on N-acetylpyrrolidine derivatives have demonstrated their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are implicated in type 2 diabetes. nih.govmui.ac.ir Kinetic analyses revealed that these compounds function through a mixed-type inhibition mechanism, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govmui.ac.irresearchgate.net Furthermore, certain pyrrolidine alkaloids have shown powerful inhibition of bacterial β-glucosidase and bovine liver β-galactosidase. nih.gov

Table 1: α-Glucosidase Inhibition by Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value (mM) | Inhibition Type | Source |

|---|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 | Mixed | nih.govmui.ac.ir |

PARP-1/2 The pyrrolidine nucleus is a key structural motif in the design of potent inhibitors for poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), enzymes crucial for DNA damage repair. nih.govmdpi.comimrpress.com The inhibition of PARP enzymes can induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations. mdpi.com

Derivatives of benzimidazole (B57391) carboxamide featuring a pyrrolidine ring have been synthesized and shown to be powerful PARP-1 and PARP-2 inhibitors. nih.govmdpi.com The mechanism of action for PARP inhibitors often involves the amide group of the inhibitor forming intermolecular hydrogen bonds with key amino acid residues like Gly-863 and Ser-904 in the enzyme's active site. imrpress.com Additionally, π-π stacking interactions with residues such as Tyr-907 can further stabilize the binding. imrpress.com The design of these inhibitors often involves attaching a phenyl group to a side chain on the pyrrolidine ring to enhance membrane permeability. mdpi.com

Table 2: PARP-1/2 Inhibition by Pyrrolidine-Containing Compounds

| Compound | Target Enzyme | IC₅₀ Value (nM) | Source |

|---|---|---|---|

| Compound 5cj | PARP-1 | 3.9 | mdpi.com |

| PARP-2 | 4.2 | mdpi.com | |

| Compound 5cp | PARP-1 | ~4 | mdpi.com |

| PARP-2 | ~4 | mdpi.com | |

| Veliparib (Reference) | PARP-1 | ~4 | mdpi.com |

Prostaglandin Synthesis Enzymes The synthesis of prostaglandins (B1171923) is mediated by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Recent research has explored pyrrolidine derivatives as potential COX inhibitors. nih.gov In silico docking studies of newly synthesized pyrrolidine derivatives against COX-1 and COX-2 have been performed to evaluate their binding potential. nih.gov Certain compounds from this class exhibited significant anti-inflammatory and analgesic effects in animal models, suggesting they may act as lead compounds for the development of novel NSAIDs. nih.gov In a related study, hybrids of pyrrolizine (a bicyclic structure containing a pyrrolidine ring) and NSAIDs like ibuprofen (B1674241) were synthesized and showed preferential binding energies for COX-2 over COX-1 in molecular docking studies. nih.gov

The CXC chemokine receptor 4 (CXCR4) is a G-protein-coupled receptor (GPCR) that plays a significant role in cancer metastasis, inflammation, and HIV infection, making it an important therapeutic target. nih.govresearchgate.net Novel CXCR4 antagonists have been developed based on a pyrrolidine scaffold. nih.govresearchgate.net

Structural optimization of these pyrrolidine-based compounds has led to the identification of potent antagonists. nih.gov For example, a representative compound, 46 , demonstrated high binding affinity for the CXCR4 receptor and effectively inhibited the cellular functions induced by the receptor's natural ligand, CXCL12, such as cytosolic calcium flux and cell migration. nih.govresearchgate.net The binding of antagonists to CXCR4 can be stabilized through electrostatic interactions with acidic residues located within the seven-transmembrane bundle of the receptor. nih.gov

Table 3: CXCR4 Antagonism by a Pyrrolidine Derivative

| Compound | Assay | IC₅₀ Value | Source |

|---|---|---|---|

| Compound 46 | CXCR4 Binding Affinity (12G5 antibody displacement) | 79 nM | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Correlations for Biological Response

Structure-activity relationship (SAR) studies of various pyrrolidine derivatives have revealed key structural features that determine their biological activity. The spatial arrangement of substituents on the pyrrolidine ring is often a critical factor. nih.gov

Stereochemistry: For certain biological targets, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring is preferred over the trans orientation. nih.gov Transposing a substituent from the C3 to the C4 position can lead to a significant loss of potency. nih.gov This highlights the importance of the specific substitution pattern in this compound.

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen greatly influences activity. For some targets, unsubstituted pyrrolidine nitrogens result in weak agonism compared to tertiary amines. nih.gov

Side Chains: In the case of PARP inhibitors, SAR analysis has shown that the length of an alkyl chain attached to the pyrrolidine ring and the presence of a carbonyl group have a significant impact on biological activity. nih.gov

Aromatic Substituents: For derivatives containing phenyl rings, the position and electronic nature of substituents on the aromatic ring can fine-tune the potency. For example, a para-fluoro substituent has been shown to improve EC₅₀ values in some cases. nih.gov

Insights into Cellular Pathway Modulation

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria like Staphylococcus aureus to regulate gene expression, including the production of virulence factors and biofilm formation, in a population-density-dependent manner. nih.gov Disrupting this pathway is a promising strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

While specific studies on this compound as a QS inhibitor are not available, various heterocyclic compounds are being investigated for this purpose. For instance, a substituted thiazole (B1198619) derivative has demonstrated anti-QS activity against MRSA at sub-inhibitory concentrations, leading to a reduction in virulence factor production and biofilm formation. nih.gov In other studies, derivatives of pyrrolidine-2-one, a related lactam, have been evaluated for their antibacterial activity against Staphylococcus aureus, indicating the potential of the pyrrolidine scaffold to interfere with bacterial viability and related cellular pathways.

Modulation of Pathways Involved in Tumor Growth and Progression (in vitro)

The pyrrolidine scaffold is a key structural motif in a variety of compounds investigated for their potential to interfere with cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives containing this moiety can modulate critical signaling pathways that govern tumor growth and progression. While research on "this compound" itself is specific, the broader class of pyrrolidine-containing molecules provides significant insight into these mechanisms.

One area of investigation involves the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for the DNA damage repair process in cancer cells. nih.gov A series of benzimidazole carboxamides bearing a pyrrolidine nucleus were synthesized and evaluated for their ability to inhibit PARP-1 and PARP-2. nih.gov Certain compounds in this series, such as 19j and 19p , displayed potent cytotoxic activity against human breast (MDA-MB-436) and pancreatic (CAPAN-1) cancer cell lines, with IC50 values significantly lower than the reference PARP inhibitors olaparib (B1684210) and veliparib. nih.gov This suggests that the pyrrolidine moiety can be a key component of molecules designed to disrupt DNA repair in cancer cells, leading to their death. nih.gov

Furthermore, pyrrolidine derivatives have been designed to target receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key RTKs whose downstream signaling pathways are integral to tumor growth, angiogenesis, and metastasis. nih.gov Synthetic pyrrole (B145914) analogs have been developed as inhibitors of these protein kinases, aiming to simultaneously block multiple signaling pathways to overcome the resistance that often develops with single-target therapies. nih.gov

Other pyrrolidine-based compounds have shown direct anti-proliferative and pro-apoptotic effects. For instance, a series of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against several human cancer cell lines, including those of the liver and colon, while showing weaker effects on normal cell lines. nih.gov The most promising of these, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one , was also effective in a xenograft mouse model, confirming its in vivo anticancer activity. nih.gov Similarly, spiro[pyrrolidine-3,3-oxindoles] have been found to inhibit the growth of human breast cancer cells (MCF-7) by inducing apoptosis at low micromolar concentrations. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrrolidine Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Target/Pathway | Observed Effect | IC50 / EC50 Value | Reference |

|---|---|---|---|---|---|

| 19j (Benzimidazole carboxamide) | MDA-MB-436 (Breast) | PARP-1, PARP-2 | Cytotoxicity | 17.4 µM | nih.gov |

| 19j (Benzimidazole carboxamide) | CAPAN-1 (Pancreatic) | PARP-1, PARP-2 | Cytotoxicity | 11.4 µM | nih.gov |

| 19p (Benzimidazole carboxamide) | MDA-MB-436 (Breast) | PARP-1, PARP-2 | Cytotoxicity | 19.8 µM | nih.gov |

| 19p (Benzimidazole carboxamide) | CAPAN-1 (Pancreatic) | PARP-1, PARP-2 | Cytotoxicity | 15.5 µM | nih.gov |

| 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one | Hep3B, HT-29, PC-3 | Not specified | Anti-proliferative | Not specified | nih.gov |

| 38i (Spiro[pyrrolidine-3,3-oxindole]) | MCF-7 (Breast) | HDAC2, PHB2 | Apoptosis Induction | 3.53 µM | nih.gov |

Analogues as Transition State Mimics for Enzyme Mechanistic Elucidation (e.g., Base Excision Repair Glycosylases)

Analogues of this compound, particularly polyhydroxylated pyrrolidines, serve as powerful tools for elucidating the mechanisms of enzymes involved in DNA repair. These molecules, often referred to as aza-sugars, are designed to mimic the transition state of the reactions catalyzed by these enzymes. nih.govnih.gov

A prominent example is the use of the pyrrolidine analogue (3R, 4R)-(hydroxymethyl) pyrrolidin-3-ol (1N) to study DNA glycosylases, the enzymes that initiate the base excision repair (BER) pathway. nih.govresearchgate.netnih.gov The BER pathway is responsible for removing small, non-helix-distorting base lesions from DNA that arise from processes like oxidation and alkylation. wikipedia.orgmdpi.com DNA glycosylases function by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar of the DNA backbone. nih.govbritannica.com This cleavage is believed to proceed through a positively charged oxacarbenium ion-like transition state. nih.govresearchgate.net

The pyrrolidine ring of analogues like 1N , being a secondary amine, can be protonated at physiological pH, conferring a positive charge. nih.gov This charge allows the molecule to act as a stable mimic of the fleeting, high-energy oxacarbenium ion transition state. nih.govnih.govresearchgate.net When incorporated into a DNA duplex in place of a standard nucleotide (creating an abasic site analogue), these pyrrolidine mimics bind to DNA glycosylases with exceptionally high affinity, often in the picomolar range. nih.govescholarship.org This tight binding traps the enzyme-DNA complex, facilitating structural and mechanistic studies that would otherwise be difficult due to the transient nature of the natural enzyme-substrate interaction. researchgate.net

By comparing the binding affinities of different glycosylases (such as human OGG1, NEIL1, and bacterial Fpg) to DNA containing these pyrrolidine mimics, researchers can probe the specific mechanisms of damaged base recognition and catalysis employed by each enzyme. nih.govescholarship.org For example, studies using 1N and its derivatives have revealed that despite having overlapping substrate specificities, these repair enzymes use distinct mechanisms for interacting with the DNA backbone and stabilizing the transition state. nih.govescholarship.org

Table 2: Binding Affinities of Pyrrolidine Transition State Analogues to DNA Glycosylases

| Analogue | Enzyme | DNA Context | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| (3R, 4R)-(hydroxymethyl) pyrrolidin-3-ol (1N) | hOGG1 | Paired opposite C | ~ pM | nih.govresearchgate.net |

| (3R, 4R)-(hydroxymethyl) pyrrolidin-3-ol (1N) | Fpg | Paired opposite C | ~ pM | nih.gov |

| (3R, 4R)-(hydroxymethyl) pyrrolidin-3-ol (1N) | hNEIL1 | Paired opposite C | ~ pM | nih.gov |

| (3R, 4R)-1-benzyl (hydroxymethyl) pyrrolidin-3-ol (1NBn) | hOGG1 | Paired opposite C | ~ pM | nih.gov |